molecular formula C12H17NO3S B4395212 N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide

N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B4395212
M. Wt: 255.34 g/mol
InChI Key: QJXLFXMYMHFZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of research. In

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. This inhibition can lead to changes in cellular signaling pathways, which may have therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has a unique chemical structure, which may make it useful for studying the structure-activity relationships of other compounds. However, one limitation of using this compound in lab experiments is that it may not be readily available in large quantities, which could limit its use in certain studies.

Future Directions

There are many potential future directions for research on N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound for use as drug candidates. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could explore the use of N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide in combination with other drugs or therapies to enhance its efficacy.
In conclusion, N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide is a unique chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound as a drug candidate and its role in scientific research.

Scientific Research Applications

N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide has been studied for its potential use in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-16-12-7-6-11(8-9(12)2)17(14,15)13-10-4-5-10/h6-8,10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXLFXMYMHFZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-ethoxy-3-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.